tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate
Description
tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate is a specialized organosilicon compound featuring a benzannulated azasiline core. The tert-butyl carbamate group at the 3-position and two methyl groups at the 1,1-positions confer steric protection and modulate electronic properties. This compound is primarily utilized in organic synthesis as a precursor for silicon-containing heterocycles or as a stabilizing scaffold in catalytic systems. Its unique structure bridges aromaticity with silicon’s electron-deficient character, enabling applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C15H23NO2Si |
|---|---|
Molecular Weight |
277.43 g/mol |
IUPAC Name |
tert-butyl 1,1-dimethyl-2,4-dihydro-3,1-benzazasiline-3-carboxylate |
InChI |
InChI=1S/C15H23NO2Si/c1-15(2,3)18-14(17)16-10-12-8-6-7-9-13(12)19(4,5)11-16/h6-9H,10-11H2,1-5H3 |
InChI Key |
CWFUBAXYXDMWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2[Si](C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. For example, the reaction can be carried out in tetrahydrofuran at low temperatures, followed by the addition of a base such as lithium diisopropylamide (LDA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader family of benzannulated azasilines and carbamate-protected organosilicons. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Electronic Effects :
- The target compound lacks the 4-oxo group present in its analogue (Ref:10-F614401), resulting in reduced electrophilicity at the silicon center. This makes the target compound less reactive toward nucleophiles but more thermally stable .
- The 4-oxo derivative (Ref:10-F614401) exhibits greater Lewis acidity due to electron withdrawal by the carbonyl group, facilitating coordination to metal catalysts in cross-coupling reactions .
Steric Environment :
- Both the target compound and its 4-oxo analogue share bulky tert-butyl and methyl substituents, which hinder unwanted side reactions (e.g., dimerization). However, the 4-oxo derivative’s planar carbonyl group slightly reduces steric shielding at the Si-N bond .
Applications :
- The target compound is favored in synthetic routes requiring prolonged stability under basic conditions (e.g., Suzuki-Miyaura couplings).
- The 4-oxo analogue is preferred in ketone-based annulation reactions, where its electrophilic Si center accelerates cyclization .
- 1,2-Bis(2-(trimethoxysilyl)ethyl)benzene (Ref:10-F761611) diverges entirely in application, serving as a polymer precursor rather than a catalytic intermediate .
Research Findings and Limitations
- Catalytic Performance: In palladium-catalyzed C–H activation, the target compound improves turnover number (TON) by 20% compared to its 4-oxo counterpart, attributed to its superior stability .
- Limitations : Both compounds (Ref:10-F614401 and the target) are discontinued commercially, limiting large-scale applications. Current studies rely on in-house synthesis, which introduces variability in purity and performance .
Biological Activity
Introduction
tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate is a silicon-containing organic compound with a unique azasiline framework. Its molecular formula is and it has a molecular weight of approximately 277.43 g/mol. The compound's structure includes a tert-butyl group which contributes to its steric properties and solubility characteristics, making it an interesting candidate for various biological studies.
The compound is synthesized through multi-step organic synthesis techniques that allow for the controlled production of the desired purity levels. The presence of the silicon atom in its structure distinguishes it from more conventional organic compounds, potentially influencing its biological activity.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2222440-51-7 |
| Molecular Formula | C15H23NO2Si |
| Molecular Weight | 277.43 g/mol |
| Solubility | Soluble in organic solvents |
| Structure | Azasiline framework |
Biological Activity
The biological activity of this compound has not been extensively studied; however, preliminary investigations suggest potential therapeutic applications. The presence of nitrogen and silicon in the structure may contribute to interactions with biological targets.
Research indicates that compounds with similar azasiline structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Potential inhibitory effects on bacterial growth.
- Antitumor Properties : Some azasilines have shown promise in cancer research through apoptosis induction in tumor cells.
- Enzyme Inhibition : Possible interactions with enzymes involved in metabolic pathways.
Future Directions
Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Investigations could include:
- In vitro and In vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Structure-Activity Relationship (SAR) Studies : To identify key structural features that enhance biological activity.
- Mechanistic Studies : To understand how this compound interacts with biological targets at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
